Cas no 135423-85-7 (L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-)

L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- structure
135423-85-7 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
CAS-nummer:135423-85-7
MF:C24H25N7O5
MW:491.499204397202
CID:205000
PubChem ID:131879
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
    • (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 10-propargyl-5-methyl-5-deazaaminopterin analog of folic acid
    • L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-yla...
    • 10-Pmdap
    • L-Glutamic acid, N-(4-(((2,4-diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • 135423-85-7
    • DTXSID00159345
    • Inchi: 1S/C24H25N7O5/c1-3-10-31(12-15-11-27-21-19(13(15)2)20(25)29-24(26)30-21)16-6-4-14(5-7-16)22(34)28-17(23(35)36)8-9-18(32)33/h1,4-7,11,17H,8-10,12H2,2H3,(H,28,34)(H,32,33)(H,35,36)(H4,25,26,27,29,30)/t17-/m0/s1
    • InChI-sleutel: NXZWILPVWKKBOG-KRWDZBQOSA-N
    • LACHT: O=C(C1C=CC(=CC=1)N(CC#C)CC1C=NC2C(=C(N)N=C(N)N=2)C=1C)N[C@H](C(=O)O)CCC(=O)O

Berekende eigenschappen

  • Exacte massa: 491.19195
  • Monoisotopische massa: 491.19171692g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 10
  • Complexiteit: 840
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1
  • Topologisch pooloppervlak: 198Ų

Experimentele eigenschappen

  • PSA: 197.65
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd